8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important class of isoquinoline alkaloids . THIQ-based natural and synthetic compounds have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives are diverse and depend on the specific substituents present on the THIQ scaffold . The reaction often involves the cyclization of an N-acyl derivative of β-phenylethylamine .Scientific Research Applications
Synthesis of Alkaloid Derivatives
8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline: is a valuable precursor in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These compounds are significant due to their presence in natural products and drugs, playing a crucial role in cell biology. The versatility of this compound allows for the creation of complex structures that are biologically active against cancer cells, microbes, and various disorders.
Medicinal Chemistry and Biological Activities
The compound serves as a core structure for developing analogs with potent biological activities . These activities include combating infective pathogens and neurodegenerative disorders. The structural diversity of tetrahydroisoquinoline derivatives provides a rich field for structure-activity relationship (SAR) studies, leading to new therapeutic agents.
Anticancer Activity
Research has shown that derivatives of tetrahydroisoquinolines exhibit anticancer properties by inhibiting critical enzymes and receptors involved in the progression of cancer . The bromo and methoxy groups on the tetrahydroisoquinoline scaffold enhance its interaction with biological targets, making it a promising candidate for anticancer drug development.
Heterocyclic Chemistry Research
In the field of heterocyclic chemistry, 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline is used to explore novel synthetic methodologies . Its structure is manipulated to construct new heterocyclic systems, which are foundational in the development of pharmaceuticals and agrochemicals.
C(1)-Functionalization
This compound is also significant in the C(1)-functionalization of tetrahydroisoquinolines with alkynes . This type of functionalization is crucial for modifying the core structure to enhance its biological activity or to create new pharmacophores for drug discovery.
Green Synthetic Organic Chemistry
The compound’s utility extends to green synthetic organic chemistry, where it’s used to develop environmentally friendly synthetic routes . This approach minimizes the use of hazardous reagents and promotes sustainable practices in chemical synthesis.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are an important structural motif of various natural products and therapeutic lead compounds . They are known to interact with a diverse range of targets due to their structural versatility .
Mode of Action
Thiqs are known to undergo various chemical reactions, including isomerization of iminium intermediate . This could potentially influence the interaction of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline with its targets.
Biochemical Pathways
Thiqs are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could potentially influence its bioavailability.
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline may have similar effects.
Action Environment
It is known that the compound should be stored in a dark place at a temperature between 2-8°c , suggesting that light and temperature could potentially influence its stability and efficacy.
Future Directions
The future directions for the study of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline and other THIQ derivatives are likely to involve the development of novel THIQ analogs with potent biological activity . This is due to the diverse biological activities of these compounds against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
8-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-3,12H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTWXJRVIHYSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCNCC2=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
392660-50-3 |
Source
|
Record name | 8-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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